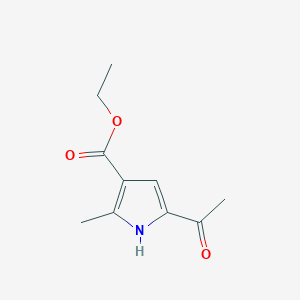

5-アセチル-2-メチル-1H-ピロール-3-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗HIV活性

インドール誘導体は、ピロール化合物と構造的に関連しており、抗HIV活性において潜在的な可能性を示すことが報告されています。 新規インドリルおよびオキソクロメニルキサントン誘導体の分子ドッキング研究が実施され、HIV-1に対する有効性が評価されました .

がん治療

インドール誘導体の癌治療への応用は、その生物学的活性特性により注目を集めています。 これらの化合物は、さまざまな種類の癌細胞の治療に有望であることが示されています .

抗菌性

インドールとその誘導体は、抗菌性でも知られており、新しい抗生物質や抗真菌剤の開発に役立ちます .

糖尿病マーカーの同定

ピロール-2-カルボアルデヒド(Py-2-C)誘導体は、同様のピロール構造を共有し、天然源から単離されており、糖尿病の分子マーカーとしての役割が知られています .

天然源からの単離

ピロール構造を持つ化合物は、真菌、植物、微生物から単離されており、天然物の合成と発見における潜在的な用途を示唆しています .

神経疾患の治療

インドール誘導体は、これらの状態に関連する生物学的標的に作用する能力があるため、さまざまな神経疾患の治療に潜在的な可能性を示しています .

Safety and Hazards

将来の方向性

Despite its limited characterization, ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate presents an attractive scaffold for drug discovery research. Researchers should explore its potential applications, conduct Structure-Activity Relationship (SAR) studies, and investigate its interactions with biological targets .

作用機序

The mechanism of action, targets, and biochemical pathways of a compound depend on its specific structure and the functional groups it contains. In general, these compounds can interact with various biological targets, such as enzymes or receptors, leading to changes in cellular processes and biochemical pathways .

The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. These factors can affect the bioavailability of the compound, or the proportion of the compound that enters the circulation and is able to have an active effect .

The action of a compound can also be influenced by environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the stability of the compound, its interaction with its targets, and its overall efficacy .

生化学分析

Biochemical Properties

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of reactive intermediates that can further participate in cellular signaling pathways . Additionally, its interaction with proteins involved in cellular detoxification processes highlights its potential in modulating cellular redox states .

Cellular Effects

The effects of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by activating pro-apoptotic signaling pathways . Furthermore, it can alter gene expression profiles related to oxidative stress and inflammation, thereby impacting cellular homeostasis . Its role in cellular metabolism is also noteworthy, as it can affect the activity of key metabolic enzymes, leading to changes in metabolic flux and energy production .

Molecular Mechanism

At the molecular level, ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism . This inhibition can result in altered pharmacokinetics of co-administered drugs. Additionally, the compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA . These molecular interactions underscore its potential as a modulator of biochemical pathways.

Temporal Effects in Laboratory Settings

The stability and degradation of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in the formation of degradation products that may have different biological activities . In in vitro and in vivo studies, the compound has demonstrated consistent effects on cellular function over extended periods, indicating its potential for long-term applications in biochemical research .

Dosage Effects in Animal Models

The effects of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of reactive intermediates and the subsequent disruption of cellular homeostasis. Threshold effects have also been observed, where a specific dosage range elicits maximal therapeutic benefits without significant toxicity .

Metabolic Pathways

Ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can be metabolized by phase I and phase II enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The compound’s influence on metabolic pathways is evident from its ability to modulate the levels of key metabolites, such as reactive oxygen species and glutathione . These interactions highlight its potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier transporters, facilitating its accumulation in specific cellular compartments . Additionally, binding proteins, such as albumin, can influence its distribution within the bloodstream and its subsequent uptake by target tissues . These transport mechanisms are crucial for understanding the compound’s bioavailability and therapeutic potential.

特性

IUPAC Name |

ethyl 5-acetyl-2-methyl-1H-pyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(13)8-5-9(7(3)12)11-6(8)2/h5,11H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBHJKDODZRFMQN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1)C(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,7R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1326714.png)

![3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B1326715.png)

![1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1326717.png)

![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B1326718.png)

![N-methyl-N-[4-(3-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326719.png)

![N-methyl-N-[4-(4-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326720.png)

![N-methyl-N-[4-(2-methylpiperidin-1-yl)benzyl]amine](/img/structure/B1326724.png)

![N-[(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B1326732.png)

![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B1326734.png)